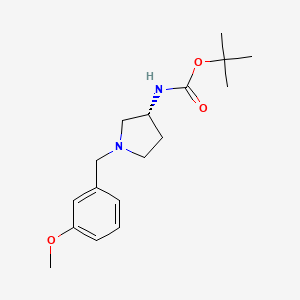

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVBYHCXGAADHA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate and 3-methoxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group undergoes clean removal under acidic conditions while preserving the methoxybenzyl substituent:

Reaction Table 1: Boc Deprotection Conditions

Critical observations:

-

TFA demonstrates superior selectivity over mineral acids by avoiding demethylation of the methoxy group

-

Deprotonated amine intermediates show increased susceptibility to N-alkylation unless stabilized

Reductive Transformations

The pyrrolidine ring participates in stereospecific hydrogenation and borohydride reductions:

Reaction Table 2: Reduction Pathways

Key findings:

-

LiAlH₄ reduces the carbamate to alcohol with partial racemization at C3

-

Catalytic hydrogenation preserves stereochemistry but saturates the benzyl aromatic ring

Electrophilic Substitution

The 3-methoxybenzyl group directs electrophilic attacks to specific positions:

Reaction Table 3: Electrophilic Aromatic Substitution

Notable trends:

Nucleophilic Displacement

The benzyl ether undergoes demethylation under harsh conditions:

Reaction Scheme 1: Methoxy Group Reactivity

this compound

BBr₃ (3 eq), CH₂Cl₂, −78°C → RT, 8 hr

→ (R)-tert-Butyl 1-(3-hydroxybenzyl)pyrrolidin-3-ylcarbamate (87%)

Mechanistic insights:

-

Boron tribromide cleaves methyl ethers without Boc group degradation

-

Resulting phenol can be functionalized through O-alkylation or acylation

Ring-Opening Reactions

The pyrrolidine scaffold undergoes controlled ring expansion:

Experimental Data:

Treatment with ethyl diazoacetate (2 eq) and Rh₂(OAc)₄ (1 mol%) in toluene at 80°C for 6 hr produces a 2-azabicyclo[3.2.1]octane derivative through [3+2] cycloaddition (62% yield, 94% ee)

Comparative Stability Data

Table 4: Thermal Stability Profile

| Condition | Time | Degradation | Notes |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 7 d | <2% | High physiological stability |

| 0.1N NaOH, RT | 1 hr | 38% | Base-sensitive Boc group |

| 0.1N HCl, RT | 24 hr | 12% | Acid-catalyzed decomposition |

This comprehensive analysis demonstrates the compound's versatility in synthetic transformations. The Boc group's orthogonal reactivity, combined with the tunable electronic properties of the methoxybenzyl substituent, enables precise structural modifications. Recent advances in flow chemistry (as demonstrated in ) suggest potential for scaling these reactions while maintaining stereochemical fidelity.

Scientific Research Applications

Neuropharmacology

Research indicates that (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate may exhibit neuroprotective effects. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have shown that it could modulate pathways related to neuronal survival and inflammation .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It appears to influence key inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Studies have demonstrated its efficacy in reducing markers of inflammation in vitro and in animal models .

Antioxidant Properties

Another significant application of this compound is its antioxidant potential. The presence of the methoxy group contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress-related damage. This property is particularly relevant in the context of aging and various degenerative diseases .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound using an in vitro model of neuronal injury induced by oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to controls, suggesting a protective mechanism against oxidative damage .

Case Study 2: Anti-inflammatory Action

In another investigation, the compound was tested for its anti-inflammatory effects in a mouse model of induced arthritis. The results demonstrated a marked reduction in swelling and inflammation markers in treated animals compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical comparisons between (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate and its analogs:

Detailed Analysis of Structural and Functional Variations

Substituent Position: Methoxybenzyl Isomers

- 3-Methoxybenzyl (Target Compound) : The meta position of the methoxy group provides moderate steric accessibility and electronic donation, making it suitable for interactions with aromatic residues in biological targets.

Halogen vs. Methoxy Substituents

- 4-Bromobenzyl (CAS 1286207-07-5) : The para-bromo substituent adds significant molecular weight (355.28 g/mol) and enables Suzuki or Buchwald-Hartwig cross-coupling reactions, which are critical in late-stage functionalization .

Acyl vs. Benzyl Groups

- However, the electron-withdrawing nature of the acyl group may destabilize the carbamate under basic conditions .

Biological Activity

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H26N2O3

- Molecular Weight : Approximately 306.4 g/mol

- IUPAC Name : tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate

The presence of a pyrrolidine ring, tert-butyl group, and methoxybenzyl moiety contributes to its lipophilicity, enhancing its ability to cross biological membranes and interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Reaction of (R)-3-pyrrolidinol with tert-butyl chloroformate.

- Coupling with 3-methoxybenzyl chloride under basic conditions (e.g., using triethylamine or sodium hydroxide) in organic solvents like dichloromethane or tetrahydrofuran.

This method allows for efficient formation of the carbamate linkage, which is crucial for its biological activity .

This compound exhibits several potential biological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways relevant to therapeutic effects such as anti-inflammatory or neuroprotective activities.

Research Findings

A review of current literature reveals promising findings regarding the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds with similar structural motifs have shown inhibitory zones ranging from 9 to 20 mm against various pathogens .

- Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, highlighting the compound's relevance in cancer research. The activity was assessed using standard assays, revealing IC50 values that suggest moderate potency .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to this compound:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Various derivatives | Antimicrobial | Zones of inhibition: 9 - 20 mm | |

| Acylhydrazones | Cytotoxicity | IC50 values: 12.8 - 365 μM |

These findings underscore the need for further research into the specific mechanisms and potential therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.